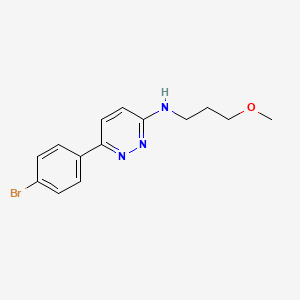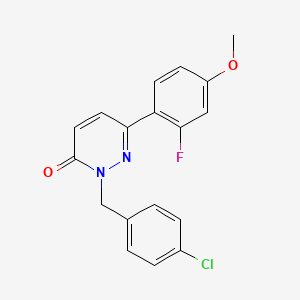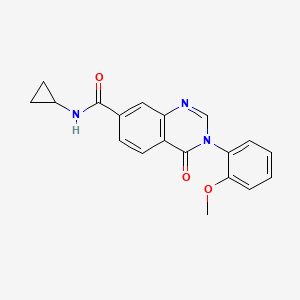![molecular formula C25H27N3O4 B15106050 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B15106050.png)
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features a unique combination of indole, piperazine, and benzodioxin moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps:
Formation of the Benzodioxin Moiety: The benzodioxin ring can be synthesized from catechol and ethylene glycol under acidic conditions.
Piperazine Derivative Formation: The piperazine ring is introduced by reacting the benzodioxin derivative with piperazine in the presence of a suitable coupling agent.
Indole Attachment: The final step involves the attachment of the indole moiety to the piperazine-benzodioxin intermediate using a suitable linker, such as a butanone chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The indole and benzodioxin moieties can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure that can interact with various biological targets.
Pharmacology: The compound is investigated for its potential effects on neurotransmitter receptors and enzymes.
Biology: It is used in studies related to cell signaling pathways and molecular interactions.
作用機序
The mechanism of action of 1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The indole moiety can interact with serotonin receptors, while the piperazine ring can modulate the activity of various enzymes . The benzodioxin moiety may contribute to the compound’s overall stability and bioavailability .
類似化合物との比較
Similar Compounds
1,4-Benzodioxin-2-methanol: Similar in structure but lacks the piperazine and indole moieties.
Indole-3-acetic acid: Contains the indole moiety but lacks the benzodioxin and piperazine components.
Doxazosin: Contains a piperazine ring but differs in the other structural components.
Uniqueness
1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one is unique due to its combination of three distinct moieties, each contributing to its potential biological activity and stability. This makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C25H27N3O4 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
1-[4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C25H27N3O4/c29-24(11-5-6-18-16-26-20-8-2-1-7-19(18)20)27-12-14-28(15-13-27)25(30)23-17-31-21-9-3-4-10-22(21)32-23/h1-4,7-10,16,23,26H,5-6,11-15,17H2 |
InChIキー |
PYPLWCDAHPEZJQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4COC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B15105971.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B15105977.png)
![(10,11-Dihydro-dibenzo[b,f]azepin-5-yl)-acetic acid](/img/structure/B15105980.png)
![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide](/img/structure/B15105989.png)

![1-benzyl-N-{2-[(pyridin-4-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B15106000.png)
![[(4-Bromo-3-propoxyphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B15106010.png)
![N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide](/img/structure/B15106011.png)


![N-(4-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B15106035.png)
![N-[(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]norleucine](/img/structure/B15106041.png)
![6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15106058.png)
